6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS: 2549028-12-6) is a purine derivative featuring a 9-methyl group and a piperazine ring substituted with a 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl moiety. Its molecular formula is C₁₉H₂₂N₆, with a molecular weight of 334.42 g/mol .
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-12-13(2)23-16(14-4-5-14)24-17(12)26-6-8-27(9-7-26)19-15-18(20-10-21-19)25(3)11-22-15/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYWVPZQFJIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a compound that exhibits significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a purine base linked to a piperazine moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 377.448 g/mol. The structural components contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized as follows:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that derivatives with similar structures exhibit antibacterial and antifungal activities, possibly through the inhibition of nucleic acid synthesis or protein synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases.
The mechanisms through which this compound exerts its biological effects include:
- Targeting Kinases : Compounds with purine-like structures often inhibit specific kinases involved in cell signaling pathways.
- Interference with Nucleic Acid Metabolism : By mimicking nucleobases, it can disrupt DNA and RNA synthesis.
- Protein Interaction : Binding to various proteins can alter their function, leading to downstream effects on cellular processes.
Case Studies
Several studies have investigated the biological activity of this compound or similar derivatives:
Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of a related purine derivative in vitro against human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.
Study 2: Antimicrobial Effects
In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapid absorption was noted in animal models, achieving peak plasma concentrations within 1 hour post-administration.
- Distribution : High tissue distribution was observed, particularly in liver and kidney tissues.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for the majority of elimination from the body.
Data Table: Biological Activities
Comparison with Similar Compounds
The structural analogs of this compound share a common 6-piperazin-1-yl-purine core but differ in substituents on the piperazine ring and purine base. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.
Structural and Physicochemical Properties
Table 1: Key Parameters of 6-Piperazin-1-yl-Purine Derivatives
Key Observations:
Substituent Diversity :
- The target compound’s 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group distinguishes it from analogs with acyl (e.g., 35), sulfonyl (e.g., 17), or heterocyclic (e.g., 48) substituents. These groups influence electronic, steric, and solubility profiles.
- Sulfonyl-containing derivatives (e.g., 15, 17) exhibit higher molecular weights (~545–547 g/mol) compared to the target compound (334.42 g/mol), likely due to bulkier substituents .
Thermal Stability :
- Melting points vary widely: analogs with rigid substituents (e.g., 35, 48) show higher melting points (>190°C), while flexible groups (e.g., 37) result in lower melting points (~71°C) .
Synthetic Yield and Purity :
- Yields for analogs range from 9% (compound 32) to 79% (compound 34), influenced by steric hindrance and reaction conditions .
- All compounds exhibit >95% HPLC purity, indicating robust synthetic protocols .
Pharmacological Implications
- Cyclopropyl and Dimethyl Groups : The target compound’s pyrimidine substituents may enhance metabolic stability due to the cyclopropane ring’s resistance to oxidative metabolism .
- Sulfonyl vs. Acyl Groups : Sulfonyl-containing derivatives (e.g., 15, 17) could improve aqueous solubility and membrane permeability compared to acylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
